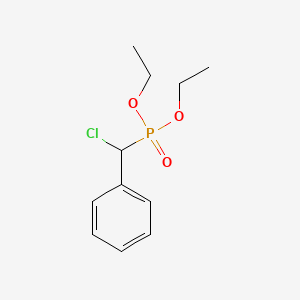
2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure with a chloro-substituted pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one typically involves the condensation of 2-chloro-4-aminopyridine with anthranilic acid derivatives under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
科学的研究の応用
2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It shows promise in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
作用機序
The mechanism of action of 2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
2-(2-chloro-pyridin-4-yl)-3-phenyl-quinazolin-4-one: This compound has a phenyl group instead of a hydrogen atom at the 3-position of the quinazolinone ring.
2-(2-chloro-pyridin-4-yl)-3-methyl-quinazolin-4-one: This compound features a methyl group at the 3-position.
Uniqueness
2-(2-chloropyridin-4-yl)-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro-substituted pyridine ring enhances its potential for various chemical modifications and biological interactions, making it a versatile compound in research and development.
特性
分子式 |
C13H8ClN3O |
|---|---|
分子量 |
257.67 g/mol |
IUPAC名 |
2-(2-chloropyridin-4-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H8ClN3O/c14-11-7-8(5-6-15-11)12-16-10-4-2-1-3-9(10)13(18)17-12/h1-7H,(H,16,17,18) |
InChIキー |
WKRMNPJNOYZDEA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC(=NC=C3)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2,2-Dimethyl-[1,3]dioxolan-4-yl)-ethanol](/img/structure/B8618123.png)
![Methyl({2-[4-(trifluoromethyl)phenoxy]ethyl})amine](/img/structure/B8618131.png)

![Methyl 3'-acetyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B8618149.png)

![4-(Bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B8618171.png)



![2-[(Dodecane-1-sulfonyl)amino]benzoyl chloride](/img/structure/B8618194.png)
